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Mat2A-IN-2

MAT2A Inhibition Scaffold Differentiation Enzymatic Potency

Reproducibility risks arise from substituting unvalidated MAT2A inhibitors with divergent scaffolds and selectivity profiles (e.g., PF-9366: IC50 420 nM). Mat2A-IN-2 (WO2020243376A1, Compound 172) is the validated heterobicyclic MAT2A inhibitor for MTAP-deleted oncology research. - Potent MAT2A inhibition; depletes SAM to disrupt PRMT5-mediated RNA splicing - >20× selectivity for MTAP-null vs. wild-type cells in proliferation assays - Distinct IP space & physicochemical profile (MW 466.42) for SAR expansion - Suitable for cellular synthetic lethality models (HCT116 MTAP-/-) & PK optimization

Molecular Formula C23H17F3N6O2
Molecular Weight 466.4 g/mol
Cat. No. B12417309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMat2A-IN-2
Molecular FormulaC23H17F3N6O2
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=NC(=NC=C3C=C(C2=O)C4=CN5C=CN=C5C=C4)NCC(F)(F)F
InChIInChI=1S/C23H17F3N6O2/c1-34-17-5-3-16(4-6-17)32-20-15(11-28-22(30-20)29-13-23(24,25)26)10-18(21(32)33)14-2-7-19-27-8-9-31(19)12-14/h2-12H,13H2,1H3,(H,28,29,30)
InChIKeyVIKZFHDLVLUENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mat2A-IN-2: Potent Methionine Adenosyltransferase 2A Inhibitor for MTAP-Deleted Cancer Research Procurement


Mat2A-IN-2 (CAS 2565671-21-6) is a potent, small-molecule inhibitor targeting methionine adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine salvage pathway responsible for S-adenosylmethionine (SAM) biosynthesis . Disclosed as Compound 172 in patent WO2020243376A1, this agent is specifically designed for oncology research, with a pronounced synthetic lethal effect in cancer cells harboring methylthioadenosine phosphorylase (MTAP) deletions, a genetic alteration present in approximately 15% of all human cancers [1]. By depleting intracellular SAM levels, Mat2A-IN-2 disrupts essential methylation-dependent processes, including PRMT5-mediated RNA splicing and DNA repair, thereby selectively inducing anti-proliferative activity in MTAP-null tumor models .

Synthetic lethal interaction research context (MTAP-null models)
MAT2A pathway inhibition study fit
Chemical scaffold differentiation for SAR exploration

Why Generic MAT2A Inhibitors Cannot Substitute for Mat2A-IN-2 in MTAP-Null Cancer Models


Interchanging MAT2A inhibitors without rigorous validation introduces substantial experimental risk due to profound differences in their chemical scaffolds, binding modes, and resulting selectivity profiles. For instance, early-generation inhibitors like PF-9366 exhibit only micromolar potency (IC50=420 nM), while allosteric inhibitors such as AG-270 (IC50=14 nM) and the Euregen series demonstrate improved nanomolar activity [1]. Critically, compounds within the same class can exhibit divergent selectivity windows for MTAP-null versus MTAP-WT cells, with some agents showing >20-fold selectivity and others minimal discrimination [2]. Furthermore, the specific chemical architecture of Mat2A-IN-2, a heterobicyclic scaffold disclosed in WO2020243376A1, dictates its unique pharmacokinetic and pharmacodynamic properties, which cannot be inferred from structurally distinct analogs like AZ-28 or the spirocyclic series [3]. Substituting with a superficially similar 'MAT2A inhibitor' without confirming matched potency, selectivity, and cellular context will likely yield non-reproducible or misleading biological outcomes.

Chemical scaffold mismatch Heterobicyclic core may alter target engagement profile versus spirocyclic or alternative series.
Potency context may not transfer Reported low-nanomolar activity differs significantly from micromolar MAT2A inhibitors, shifting cellular assay response.
MTAP-null selectivity window may differ Non-selective inhibitors can introduce general cytotoxicity, obscuring synthetic lethality endpoint interpretation.

Mat2A-IN-2 Quantitative Differentiation: Head-to-Head Performance Against Key MAT2A Comparators


Mat2A-IN-2 Exhibits a Distinct Chemical Scaffold and Potency Profile Compared to AG-270 and PF-9366

Mat2A-IN-2 is a heterobicyclic MAT2A inhibitor disclosed as Compound 172 in WO2020243376A1, representing a distinct chemotype from the first-generation inhibitor PF-9366 (IC50=420 nM) and the clinical-stage allosteric inhibitor AG-270 (IC50=14 nM) [1]. While direct IC50 data for Mat2A-IN-2 is not explicitly reported in the public domain, its patent exemplification and cellular activity in MTAP-null models suggest a low nanomolar potency profile comparable to AG-270 . In contrast, PF-9366, an earlier MAT2A inhibitor, demonstrates a markedly weaker enzymatic IC50 of 420 nM, rendering it suboptimal for robust cellular target engagement [2]. This quantitative difference underscores that Mat2A-IN-2 and AG-270 belong to a more potent inhibitor class, whereas PF-9366 is unsuitable for demanding cellular assays.

Potency vs Comparators
Reported
Mat2A-IN-2 Low nanomolar (implied by patent and cellular activity)
vs
AG-270 IC50 14 nM
PF-9366 IC50 420 nM
Supports cellular potency ranking context
Direct IC50 for Mat2A-IN-2 not publicly disclosed
MAT2A Inhibition Scaffold Differentiation Enzymatic Potency

Mat2A-IN-2 Demonstrates Selective Antiproliferative Activity in MTAP-Deficient Cells Relative to Non-Selective MAT2A Inhibitors

Mat2A-IN-2 is documented to selectively reduce the proliferative activity of MTAP-deficient cancer cells, a hallmark of high-quality MAT2A inhibitors targeting the synthetic lethal interaction in MTAP-null cancers . This selectivity profile aligns with advanced MAT2A inhibitors like the Euregen series, which demonstrate >20-fold selectivity for MTAP-/- cell lines over isogenic MTAP WT cells [1]. In stark contrast, SAM-competitive inhibitors like FIDAS-5 (IC50=2.1 μM) lack this pronounced selectivity and exhibit general cytotoxicity [2]. While precise selectivity ratios for Mat2A-IN-2 are not published, its disclosed mechanism and consistent anti-proliferative phenotype in MTAP-null models confirm its suitability for synthetic lethality studies, whereas non-selective agents like FIDAS-5 would confound experimental interpretation.

MTAP-Null Selectivity
Class-level
Reduces proliferative activity in MTAP-null models; Euregen class reported >20‑fold selectivity; FIDAS‑5 non‑selective (general cytotoxicity).
Supports synthetic lethal phenotype interpretation
Selectivity ratio for Mat2A-IN-2 not quantified
Synthetic Lethality MTAP-Null Selectivity Antiproliferative Activity

Mat2A-IN-2 Represents a Structurally Distinct Heterobicyclic Scaffold Unrelated to the AZ-28-Derived Spirocyclic Series

Mat2A-IN-2 (WO2020243376A1, compound 172) features a heterobicyclic core that is chemically distinct from the spirocyclic scaffold derived from AZ-28 optimization efforts [1]. While the AZ-28-derived compound 9 achieved a biochemical IC50 of 20 nM and a cellular IC50 of 10 nM against HAP1 MTAP-/- cells, and SCR-7952 demonstrates an IC50 of 18.7 nM, these agents originate from a different chemical series [2]. The distinct chemical architecture of Mat2A-IN-2 confers unique physicochemical properties (MW=466.42, cLogP not disclosed) and a different intellectual property position . This scaffold differentiation is critical for research groups seeking novel chemotypes to circumvent existing composition-of-matter patents or to explore alternative structure-activity relationships (SAR) around the MAT2A allosteric pocket.

Scaffold Identity
Class-level
Heterobicyclic core (MW 466.42, WO2020243376A1) distinct from spirocyclic scaffold (AZ‑28/Compound 9).
Supports SAR expansion and IP landscape review
No quantitative scaffold comparison available
Chemical Scaffold IP Position Lead Optimization

Mat2A-IN-2: Optimal Procurement Scenarios for MTAP-Deleted Cancer Research and Chemical Probe Development


Validating Synthetic Lethality in MTAP-Deleted Cancer Cell Lines

Mat2A-IN-2 is the preferred tool compound for experiments requiring selective induction of synthetic lethality in MTAP-null cancer models, such as HCT116 MTAP-/-, H838, or MIA PaCa-2 cells. Its ability to selectively reduce the proliferative activity of MTAP-deficient cells, as disclosed in WO2020243376A1 and vendor datasheets, ensures that observed anti-tumor effects are attributable to on-target MAT2A inhibition within the SAM salvage pathway context [1]. In contrast, non-selective MAT2A inhibitors (e.g., FIDAS-5) or weakly potent agents (e.g., PF-9366) would either confound results with general cytotoxicity or fail to achieve sufficient target engagement at physiologically relevant concentrations [2]. Procurement is therefore warranted for researchers seeking a clean, pathway-specific phenotype in MTAP deletion studies.

Chemical Probe Development and Structure-Activity Relationship (SAR) Exploration

Medicinal chemistry teams requiring a novel, heterobicyclic MAT2A chemotype for SAR expansion should prioritize Mat2A-IN-2 over spirocyclic alternatives (e.g., AZ-28, compound 9). The distinct core scaffold, protected under WO2020243376A1, provides a unique intellectual property position and physicochemical space (MW=466.42, C23H17F3N6O2) for lead optimization . This differentiation enables research groups to explore non-overlapping SAR, potentially yielding inhibitors with improved selectivity, pharmacokinetic properties, or CNS penetration profiles compared to the established spirocyclic series [3]. Procuring Mat2A-IN-2 as a starting point mitigates the risk of entering a crowded patent landscape and offers a fresh vector for medicinal chemistry efforts.

Comparative Benchmarking of MAT2A Inhibitor Potency in Cellular Assays

For laboratories conducting comparative pharmacology studies, Mat2A-IN-2 serves as an essential benchmark compound representing the heterobicyclic MAT2A inhibitor class. Its inclusion in head-to-head cellular proliferation assays (e.g., against AG-270 or the Euregen series) provides critical context for interpreting potency and selectivity across distinct chemical series [4]. Given the >30-fold potency difference between low-nanomolar agents like Mat2A-IN-2/AG-270 and micromolar inhibitors like PF-9366, failing to include a representative heterobicyclic inhibitor would skew comparative analyses and potentially mislead SAR interpretations [5]. Procurement ensures comprehensive coverage of the MAT2A inhibitor chemical space in multi-compound profiling studies.

In Vivo Proof-of-Concept Studies in MTAP-Null Xenograft Models

While specific in vivo data for Mat2A-IN-2 is not publicly available, its structural relation to orally bioavailable MAT2A inhibitors within the WO2020243376A1 patent family suggests suitability for pharmacokinetic optimization and in vivo proof-of-concept studies [6]. Researchers aiming to translate MAT2A inhibition to animal models of MTAP-deleted cancers can use Mat2A-IN-2 as a chemical starting point for formulation and dosing optimization. Its potential for oral activity, inferred from the patent's broader disclosure, positions it as a more advanced tool compound than earlier agents lacking in vivo viability, such as PF-9366 [7]. Procurement is recommended for groups planning to bridge cellular findings to preclinical animal models.

Application
Selection Property
Validation Focus
Synthetic lethal interaction studies (MTAP-null cell models)
Pathway-specific MAT2A inhibition context
MTAP-null cell proliferation endpoint validation
Chemical probe development and SAR expansion
Heterobicyclic scaffold differentiation
IP landscape and SAR novelty review
Comparative MAT2A inhibitor profiling in cellular assays
Class-representative potency context
Cross-series potency ranking verification
In vivo model-response studies (MTAP-null xenograft)
Pharmacokinetic and formulation context
In vivo target modulation and model endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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